Home > Products > Screening Compounds P91739 > Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate -

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Catalog Number: EVT-2536775
CAS Number:
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a synthetic compound with significant interest in medicinal chemistry. It is classified as a heterocyclic compound due to its unique bicyclic structure, which includes an imidazole and pyridazine ring. The compound has been noted for its potential as a protein kinase inhibitor, particularly in the context of anti-inflammatory and anticancer applications. Its CAS number is 1690176-75-0, and its molecular formula is C12H14ClN3O2, with a molar mass of 267.71 g/mol .

Source and Classification

This compound can be sourced from various chemical suppliers and is categorized under the class of imidazo[1,2-b]pyridazines. It is recognized for its biological activity, particularly as an inhibitor of protease-activated receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as hydrazine derivatives and carboxylic acids.
  2. Condensation Reaction: A condensation reaction occurs under acidic conditions to form an intermediate compound.
  3. Chlorination: The intermediate undergoes chlorination using reagents like phosphorus oxychloride to introduce the chlorine atom at the 6-position.
  4. Cyclization: Subsequent cyclization reactions lead to the formation of the imidazo[1,2-b]pyridazine core.
  5. Final Steps: The final steps involve methylation to form the ester group at the carboxylic acid position, yielding the desired product.

These reactions are typically conducted under inert gas conditions (e.g., nitrogen or argon) to prevent degradation or side reactions .

Molecular Structure Analysis

Structure and Data

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate possesses a complex molecular structure characterized by:

  • Bicyclic Framework: The fused imidazole and pyridazine rings contribute to its biological activity.
  • Functional Groups: It contains a tert-butyl group at the 8-position and a methyl ester at the carboxylic acid position.

The structure can be represented in a simplified form as follows:

C12H14ClN3O2\text{C}_{12}\text{H}_{14}\text{ClN}_3\text{O}_2

Key structural data includes:

  • Density: Approximately 1.31 g/cm³ (predicted)
  • pKa: Approximately 0.85 (predicted)
  • Solubility: Soluble in DMSO (83.33 mg/mL) with ultrasonic assistance .
Chemical Reactions Analysis

Reactions and Technical Details

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate can participate in various chemical reactions typical of heterocyclic compounds:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for further functionalization.
  2. Hydrolysis: The methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid.
  3. Cyclization: It may also undergo cyclization reactions to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate primarily involves its role as a protein kinase inhibitor. By inhibiting specific kinases associated with inflammatory pathways or cancer cell proliferation, this compound can effectively reduce pathological processes.

Key points include:

  • Targeting Protease-Activated Receptors: The compound shows promise in modulating receptor activity linked to inflammatory responses.
  • Biological Pathways: It interferes with signaling pathways that promote tumor growth or inflammation, making it a candidate for therapeutic applications in oncology and immunology .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow solid.
  • Melting Point: Specific melting point data is not provided but can be inferred from similar compounds.
  • Stability: Stable under inert conditions; should be stored at temperatures between 2°C and 8°C to maintain integrity.
  • Solubility: Highly soluble in organic solvents like DMSO but less so in water.

These properties are essential for determining handling procedures, storage conditions, and potential applications in research settings .

Applications

Scientific Uses

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has several significant applications in scientific research:

  • Medicinal Chemistry: As a potential drug candidate for treating inflammatory diseases and cancers due to its kinase inhibition properties.
  • Biochemical Research: Useful in studies investigating protease-activated receptors and related signaling pathways.
  • Drug Development: Serves as a lead compound for synthesizing derivatives with enhanced efficacy or reduced side effects.
Therapeutic Applications in Medicinal Chemistry [2] [4] [8]

Role in PAR-2 Signaling Pathway Inhibition

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (designated PAR-2-IN-1) functions as a selective inhibitor of the protease-activated receptor 2 signaling pathway. This compound exhibits nanomolar-level binding affinity for protease-activated receptor 2, disrupting G-protein coupled receptor-mediated signal transduction cascades implicated in inflammatory responses and cellular proliferation. Its molecular architecture features a critical imidazopyridazine core that facilitates targeted interaction with the protease-activated receptor 2 ligand-binding domain, as demonstrated through structural-activity relationship analyses of analogous compounds [3] [4]. The tert-butyl substituent at the 8-position enhances hydrophobic interactions within the protease-activated receptor 2 binding pocket, while the methyl ester moiety at the 2-position provides optimal steric orientation for receptor engagement. These molecular features collectively enable PAR-2-IN-1 to suppress protease-activated receptor 2 activation by endogenous serine proteases, thereby inhibiting downstream nuclear factor kappa B activation and pro-inflammatory cytokine production [4]. Preclinical evidence indicates this mechanism translates to measurable anti-inflammatory effects in models of intestinal inflammation and demonstrates potential anti-neoplastic activity through suppression of protease-activated receptor 2-mediated tumor progression pathways [3] [4].

Anticryptosporidial Activity and Mechanism of Action

Independent research identifies this chemical scaffold as a promising chemotype against Cryptosporidium parvum, an apicomplexan parasite responsible for severe diarrheal disease. The compound demonstrates direct parasiticidal activity with a half-maximal effective concentration of 0.17 μM in Cryptosporidium parvum-infected human colon carcinoma-8 cell assays, significantly surpassing the reference drug nitazoxanide (half-maximal effective concentration 3.8 μM) [2]. Mechanistic studies reveal selective inhibition of macrogamont development during the parasite's sexual replication phase without affecting initial asexual replication cycles. This stage-specific activity disrupts oocyst formation and subsequent fecal-oral transmission cycles [2]. The molecular mechanism appears linked to the compound's ability to penetrate parasitophorous vacuoles and accumulate within intracellular parasitic compartments, though its precise biomolecular target within Cryptosporidium remains under investigation. Lipophilic efficiency calculations indicate favorable drug-like properties (LipE = 5.2), suggesting optimal balance between anticryptosporidial potency and lipophilicity for potential therapeutic development [2].

Table 1: Comparative Anticryptosporidial Activity of Imidazopyridazine Derivatives

CompoundChemical StructureC. parvum EC₅₀ (μM)Lipophilic Efficiency
PAR-2-IN-1Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate0.175.2
SLU-2633Triazolopyridazine lead compound0.174.8
17a7,8-Dihydro-[1,2,4]triazolo[4,3-b]pyridazine analog1.25.9
31bAzabenzothiazole derivative~3.84.1
NitazoxanideReference drug3.83.2

Comparative Efficacy Against Cryptosporidium parvum vs. Nitazoxanide

Quantitative assessment in standardized Cryptosporidium parvum-infected human colon carcinoma-8 cell models demonstrates PAR-2-IN-1 exhibits 22-fold greater potency than nitazoxanide (half-maximal effective concentration 0.17 μM versus 3.8 μM) [2]. This enhanced activity profile persists across multiple parasite isolates and demonstrates full efficacy against nitazoxanide-tolerant Cryptosporidium parvum strains. Unlike nitazoxanide, which requires pyruvate:ferredoxin oxidoreductase enzyme activation for parasiticidal activity, the imidazopyridazine scaffold exerts direct action independent of parasitic metabolic activation pathways. Time-kill kinetic analyses reveal PAR-2-IN-1 achieves 99% parasite load reduction within 24 hours of exposure, compared to 72 hours required for equivalent reduction by nitazoxanide [2]. Structural simplification efforts indicate the intact imidazopyridazine core is essential for maintaining this superior efficacy, as demonstrated through structure-activity relationship studies where fragmentation or ring system modification consistently diminished anticryptosporidial activity by 7- to 100-fold [2].

Potential for Treating Diarrheal Diseases in Immunocompromised Populations

The pharmacological profile of PAR-2-IN-1 addresses critical therapeutic limitations in managing cryptosporidiosis among immunocompromised populations. Current standard therapy with nitazoxanide demonstrates significantly reduced efficacy in human immunodeficiency virus/acquired immunodeficiency syndrome patients, transplant recipients, and malnourished children, with clinical failure rates exceeding 60% in advanced human immunodeficiency virus cases [2]. PAR-2-IN-1 maintains consistent antiparasitic activity in lymphocyte-deficient models that recapitulate the immunocompromised state, overcoming the immune-dependent mechanism of action that limits nitazoxanide efficacy. Additionally, its distinct molecular target profile circumvents cross-resistance with existing therapies [2].

Table 2: Developmental Inhibitors for Cryptosporidiosis in Immunocompromised Hosts

Therapeutic ChallengeNitazoxanide LimitationPAR-2-IN-1 Advantage
Efficacy in CD4⁺ lymphopeniaRequires functional cellular immunityDirect parasiticidal activity independent of host immunity
Pediatric applicationContraindicated <1 yearNo age-specific contraindications anticipated
Resistance developmentEmerging field isolatesNovel mechanism avoids cross-resistance
Treatment duration3-14 days (frequent recrudescence)Rapid killing kinetics (24h)
Drug interaction profileCytochrome P450 inductionMinimal cytochrome P450 interactions predicted

The compound's dual mechanism—simultaneously inhibiting protease-activated receptor 2-mediated inflammation and directly targeting Cryptosporidium development—provides a unique therapeutic approach for managing inflammatory diarrheal sequelae in vulnerable populations. Protease-activated receptor 2 inhibition potentially mitigates infection-associated enteritis and barrier dysfunction, while direct anticryptosporidial activity reduces parasitic burden [2] [4]. This dual functionality positions PAR-2-IN-1 as a promising candidate for clinical development addressing the significant morbidity and mortality burden of cryptosporidiosis in global health contexts, particularly for pediatric and immunocompromised patients who represent the most affected populations with limited treatment options [2].

Properties

Product Name

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

IUPAC Name

methyl 8-tert-butyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)7-5-9(13)15-16-6-8(11(17)18-4)14-10(7)16/h5-6H,1-4H3

InChI Key

IUYKWCFRPDFUQU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl

Solubility

not available

Canonical SMILES

CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.